Ethyl 4-methylthiophene-2-carboxylate
Overview
Description
Ethyl 4-methylthiophene-2-carboxylate is a thiophene derivative with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly notable for its potential use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 4-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Biology: Thiophene derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
Future Directions
Thiophene and its substituted derivatives, including Ethyl 4-methylthiophene-2-carboxylate, have shown interesting applications in the field of medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research.
Preparation Methods
The synthesis of thiophene derivatives, including ethyl 4-methylthiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or alkylating agents.
These reactions are conducted under specific conditions to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need a catalyst to proceed efficiently.
Mechanism of Action
The mechanism of action of ethyl 4-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes or receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The molecular pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 4-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antimicrobial activity.
4-Methylthiophene-2-carboxaldehyde: Used in the synthesis of various organic compounds.
Thiophene-2-carboxylic acid: A precursor in the synthesis of thiophene-based drugs.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in both industrial and pharmaceutical contexts.
Properties
IUPAC Name |
ethyl 4-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-6(2)5-11-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHITTYDJJDJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597009 | |
Record name | Ethyl 4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-79-2 | |
Record name | Ethyl 4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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